3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide
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Overview
Description
3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide typically involves an amidation reaction. The process begins with the reaction of 3-bromobenzenesulfonyl chloride with 4-chloro-2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering its chemical properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial and anticancer agents due to its sulfonamide moiety.
Material Science: The compound is explored for its potential in creating advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a tool in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This inhibition can disrupt essential biological pathways, resulting in antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide include other sulfonamide derivatives like:
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The unique combination of bromine, chlorine, and fluorine atoms in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBPFYYQRBCMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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